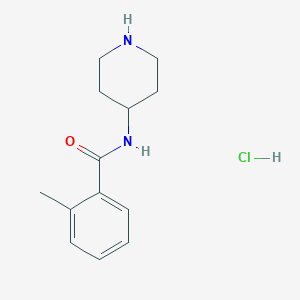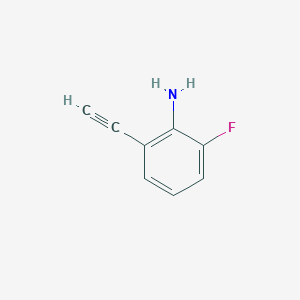![molecular formula C13H17BN4O2 B6600273 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole CAS No. 775351-37-6](/img/structure/B6600273.png)
5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole
Übersicht
Beschreibung
5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole (5-TMTD) is an organic compound which has recently been studied for its potential applications in scientific research. 5-TMTD has been found to be a useful reagent in organic synthesis and can be used to modify the properties of other compounds. In addition, 5-TMTD has been found to have a variety of biochemical and physiological effects which could be useful in various scientific applications.
Wissenschaftliche Forschungsanwendungen
5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole has been found to have a variety of potential applications in scientific research. One of the primary uses of 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole is in organic synthesis, where it can be used to modify the properties of other compounds. In addition, 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole has been found to be useful in the study of proteins and enzymes, as it can be used to modify the activity of these molecules and to study their structure and function. 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole has also been found to have potential applications in drug delivery, as it can be used to modify the properties of drugs and to improve their delivery to target cells.
Wirkmechanismus
The mechanism of action of 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole is not yet fully understood. However, it is believed that 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes. This covalent bond formation can modify the activity of proteins and enzymes, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole has been found to have a variety of biochemical and physiological effects. In particular, 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole has been found to affect the activity of proteins and enzymes, leading to changes in the activity of various metabolic pathways. In addition, 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole has been found to have effects on cell signaling pathways, which can lead to changes in gene expression and other cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole in lab experiments is its ability to modify the activity of proteins and enzymes. This can be useful for studying the structure and function of these molecules, as well as for studying the effects of various drugs and other compounds on these molecules. However, 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole also has some limitations, such as its potential to cause side effects in some cases. In addition, 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole is not always stable in certain conditions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole in scientific research. One potential direction is the development of new methods for synthesizing 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole and for modifying its properties. In addition, further research could be done to explore the biochemical and physiological effects of 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole, as well as its potential applications in drug delivery and other areas. Finally, further research could be done to explore the potential side effects of 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole and to develop methods for minimizing these effects.
Synthesemethoden
5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole can be synthesized using a variety of methods. One of the most common methods for synthesizing 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole is through a two-step process involving the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (TMDB) and 5-bromo-1H-tetrazole. In the first step, the TMDB is reacted with 5-bromo-1H-tetrazole in the presence of a base to form 5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole. In the second step, the 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole is reacted with an acid to form the desired product.
Eigenschaften
IUPAC Name |
5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN4O2/c1-12(2)13(3,4)20-14(19-12)10-7-5-6-9(8-10)11-15-17-18-16-11/h5-8H,1-4H3,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGXATNZPHWXDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301153792 | |
| Record name | 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-Tetrazol-5-YL)phenyl)boronic acid pinacol ester | |
CAS RN |
775351-37-6 | |
| Record name | 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=775351-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







methanone](/img/structure/B6600216.png)
![5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride](/img/structure/B6600217.png)

methanone](/img/structure/B6600228.png)



![8-bromo-1H,3H,4H-pyrano[4,3-c]pyridin-4-one](/img/structure/B6600252.png)
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enamide](/img/structure/B6600261.png)
